2-(Aminomethyl)-1lambda6-thiane-1,1-dione

Medicinal Chemistry Chemical Stability Building Block Selection

This C2-aminomethyl thiane-1,1-dione offers unique vicinal amine-sulfone geometry validated in ATAD2 (158 nM) and SARS-CoV-2 macrodomain inhibitors. Unlike strained 4-membered analogs or C4-isomers, its chair conformation ensures stability and distinct H-bonding patterns. Essential for fragment-based lead optimization targeting bromodomains or proteases. Available as free base or HCl salt. Compare price for immediate procurement.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B12094485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1lambda6-thiane-1,1-dione
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)C(C1)CN
InChIInChI=1S/C6H13NO2S/c7-5-6-3-1-2-4-10(6,8)9/h6H,1-5,7H2
InChIKeyZTDDSIFYXBBMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1lambda6-thiane-1,1-dione: CAS 445302-80-9 — Cyclic Sulfone Building Block for Medicinal Chemistry


2-(Aminomethyl)-1lambda6-thiane-1,1-dione is a six-membered cyclic sulfone (thiane-1,1-dione) featuring an aminomethyl substituent at the C2 position. The compound is a heterocyclic building block in which the sulfone group provides a polar, electron-withdrawing moiety that can act as a hydrogen bond acceptor, conformational constraint, and bioisostere for ketone or carboxylic acid functionalities in medicinal chemistry applications [1]. This thiane-1,1-dione scaffold is documented in multiple crystal structures of protein-ligand complexes, including human ATAD2 bromodomain inhibitors (PDB 5A83) [2] and SARS-CoV-2 NSP3 macrodomain ligands (PDB 6VEO), demonstrating its utility as a validated pharmacophoric element in drug discovery programs.

Why 2-(Aminomethyl)-1lambda6-thiane-1,1-dione Cannot Be Readily Substituted by Common Cyclic Sulfone Analogs


Generic substitution among cyclic sulfone aminomethyl derivatives fails because ring size and substituent position fundamentally alter three critical molecular properties: ring strain and chemical stability, three-dimensional spatial orientation of the primary amine, and hydrogen-bonding geometry relative to the sulfone oxygen atoms [1]. The six-membered thiane-1,1-dione ring exists in a stable chair conformation with minimal ring strain, whereas the four-membered thietane-1,1-dioxide analog exhibits substantial ring strain that predisposes it to nucleophilic ring-opening [2]. Positional isomerism further precludes substitution: the C2-substituted derivative (target compound) places the aminomethyl group adjacent to the sulfone moiety, enabling distinct intramolecular interactions and hydrogen-bonding networks compared to the C3-substituted and C4-substituted isomers. These differences translate into divergent physicochemical properties and binding interactions when incorporated into target molecules [3].

2-(Aminomethyl)-1lambda6-thiane-1,1-dione: Quantitative Differentiation Against Positional and Ring-Size Analogs


Ring Strain and Chemical Stability: Six-Membered Thiane vs. Four-Membered Thietane Scaffold

2-(Aminomethyl)-1lambda6-thiane-1,1-dione incorporates a six-membered saturated thiane ring (tetrahydro-2H-thiopyran core) that adopts a chair conformation with minimal ring strain. In contrast, the four-membered thietane-1,1-dioxide scaffold (e.g., 2-(aminomethyl)thietane 1,1-dioxide) experiences significant angular strain with bond angles deviating from ideal tetrahedral geometry, which manifests in enhanced susceptibility to nucleophilic ring-opening reactions and reduced shelf stability under ambient storage conditions [1]. Cyclic sulfones with six-membered rings are documented to function as robust conformational constraints in medicinal chemistry programs, whereas four-membered sulfones are primarily utilized as reactive intermediates or specialized warheads due to their inherent ring strain [2].

Medicinal Chemistry Chemical Stability Building Block Selection

Spatial Orientation and Hydrogen Bonding Geometry: C2 vs. C4 Aminomethyl Substitution

The C2-substituted aminomethyl group in 2-(aminomethyl)-1lambda6-thiane-1,1-dione (CAS 445302-80-9) is positioned vicinal to the sulfone moiety, establishing a distinct spatial relationship with the electron-withdrawing SO₂ group that influences both the pKa of the primary amine and the vector of hydrogen bond presentation to biological targets [1]. In the C4-substituted analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2, MFCD09864365, MW 163.24, C6H13NO2S), the aminomethyl group is positioned remote from the sulfone with a methylene spacer extending from the ring C4 position . This positional difference alters the relative orientation of the amine lone pair and the sulfone oxygen atoms, producing distinct electrostatic potential surfaces and differential capacity for intramolecular hydrogen bonding between the amine and sulfone oxygens.

Medicinal Chemistry Molecular Recognition Pharmacophore Design

Hydrogen Bond Acceptor Distance and Electronic Modulation: C2 vs. C3 Substitution

The C2-substituted derivative positions the aminomethyl group at the carbon atom directly bonded to sulfur, placing the primary amine within the inductive field of the strongly electron-withdrawing sulfone group. This proximity reduces amine basicity through through-bond inductive effects, a phenomenon well-established for cyclic sulfones where the sulfone moiety reduces the basicity of proximal amines [1]. The C3-substituted isomer (CAS 933734-59-9, PubChem CID 60796760) bears the aminomethyl substituent at the meta-like position relative to sulfur, producing a different electronic environment and distinct hydrogen bond acceptor geometry between the amine and the sulfone oxygens .

Medicinal Chemistry Electronic Effects pKa Modulation

Drug-like Properties: Six-Membered Cyclic Sulfones Exhibit Superior ADME Profiles

Cyclic sulfones containing six-membered rings are documented to function as effective pharmacophores that lower molecular lipophilicity, increase aqueous solubility, and improve metabolic stability compared to acyclic sulfone counterparts [1]. The sulfone moiety specifically reduces the basicity of proximal amines, modulates overall molecular basicity, and in many cases improves toxicity profiles in preclinical development [1]. These properties have been validated across multiple therapeutic targets, with cyclic sulfones appearing in preclinical and clinical compounds as well as marketed drugs. The thiane-1,1-dione scaffold in particular has demonstrated successful incorporation into protein-ligand complexes with sub-100 nM potency, as exemplified by ATAD2 bromodomain inhibitors (158 nM potency, PDB 5A83) [2].

ADME Drug-likeness Physicochemical Properties

2-(Aminomethyl)-1lambda6-thiane-1,1-dione: Recommended Research and Procurement Application Scenarios


C2-Functionalized Pharmacophore Design for Vicinal Sulfone-Amine Hydrogen Bonding Networks

Medicinal chemistry programs targeting bromodomain-containing proteins (e.g., ATAD2), kinases, or proteases where a vicinal sulfone-amine interaction pattern is structurally validated should prioritize procurement of this C2-substituted scaffold. The thiane-1,1-dione moiety has demonstrated successful incorporation into ATAD2 bromodomain inhibitors with crystallographically confirmed binding poses, achieving 158 nM potency (PDB 5A83) [1]. The C2 aminomethyl substitution pattern provides a distinct pharmacophoric geometry that cannot be accessed using the more common C4-substituted analog (CAS 476660-77-2).

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping with Cyclic Sulfone Bioisosteres

In fragment-based drug discovery programs seeking to replace ketone or carboxylic acid functionalities with metabolically stable bioisosteres, 2-(aminomethyl)-1lambda6-thiane-1,1-dione serves as a validated starting fragment. Cyclic sulfones are established bioisosteres for these functional groups, offering reduced lipophilicity and improved metabolic stability while maintaining hydrogen bond acceptor capacity [2]. The primary amine provides a synthetic handle for further derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling rapid SAR expansion.

Synthetic Methodology Development for C2-Substituted Saturated Heterocycles

Organic synthesis laboratories developing novel methodologies for functionalizing saturated sulfur heterocycles should consider this compound as a substrate for evaluating reaction scope and limitations. The C2 position adjacent to the sulfone sulfur presents unique steric and electronic challenges for functionalization compared to the more accessible C3 and C4 positions, making it valuable for assessing reaction regioselectivity and chemoselectivity . The compound is available as both the free base and hydrochloride salt forms, offering flexibility for different reaction conditions.

Structure-Activity Relationship (SAR) Studies of Cyclic Sulfone Positional Isomers

Research programs systematically evaluating the impact of substituent position on biological activity within the cyclic sulfone scaffold class should procure the complete set of positional isomers (C2, C3, and C4 aminomethyl derivatives) for comparative SAR analysis. Each isomer presents unique spatial and electronic properties: the C2 isomer offers vicinal amine-sulfone proximity, the C3 isomer provides a meta-like orientation , and the C4 isomer offers the most extended spatial separation. Head-to-head comparison of these isomers in biological assays can reveal position-dependent potency and selectivity trends critical for lead optimization.

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